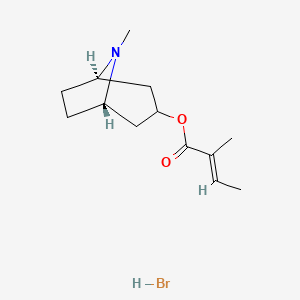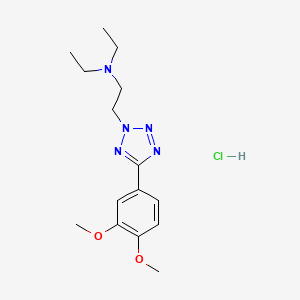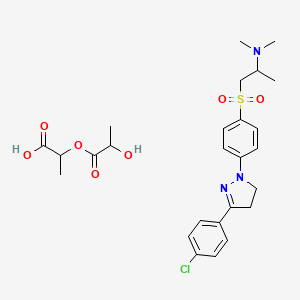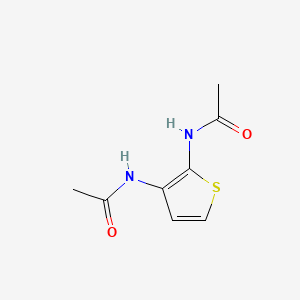
Tigloidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tigloidine hydrobromide is a tropane alkaloid and a naturally occurring analog of atropine. It is found in small quantities in plants such as Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . This compound has been investigated for its potential therapeutic benefits, particularly in the treatment of Parkinsonism, Huntington’s Chorea, and spastic paraplegia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tigloidine hydrobromide involves the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and reagents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of engineered Escherichia coli to synthesize the compound from tiglic acid and tropanol . This biotechnological approach allows for the efficient production of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Tigloidine hydrobromide undergoes various chemical reactions, including esterification, oxidation, and reduction. The esterification process involves the formation of an ester bond between tropanol and tigloyl-CoA .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include tigloyl-CoA, tropanol, and specific enzymes such as BAHD acyltransferase . The reaction conditions often involve the use of solvents and controlled temperatures to facilitate the reactions.
Major Products Formed
The major product formed from the esterification reaction is 3-tigloyloxytropane, which is a key intermediate in the biosynthesis of calystegine .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tigloidine hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors . This leads to a reduction in tremors and other symptoms associated with neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Tigloidine hydrobromide is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that make it distinct:
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
22846-83-9 |
|---|---|
Molekularformel |
C13H22BrNO2 |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3;/h4,10-12H,5-8H2,1-3H3;1H/b9-4+;/t10-,11+,12?; |
InChI-Schlüssel |
DSEWSAPMBJUWNX-FJKROYRASA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C.Br |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)




